molecular formula C11H14ClNO2 B1440268 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one CAS No. 1211362-38-7

1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one

Cat. No.: B1440268
CAS No.: 1211362-38-7
M. Wt: 227.69 g/mol
InChI Key: UTWJOFFJBWRUNA-UHFFFAOYSA-N
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Description

1-(4-Acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one is a substituted pyrrole derivative characterized by a 1H-pyrrol-2-yl core functionalized with acetyl, ethyl, methyl, and chloro substituents. The acetyl group at position 4, ethyl at position 3, and methyl at position 5 create steric and electronic effects that influence its reactivity and physicochemical properties.

Properties

IUPAC Name

1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-4-8-10(7(3)14)6(2)13-11(8)9(15)5-12/h13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWJOFFJBWRUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=C1C(=O)C)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the reaction of ethyl acetoacetate with hydrazine to form a pyrrole derivative, followed by acylation and chlorination reactions.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving catalysts to improve yield and selectivity. The process requires precise temperature and pressure control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles, such as hydroxide ions (OH-) or ammonia (NH3), can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Hydroxylated or aminated derivatives.

Scientific Research Applications

1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other pyrrole derivatives allow for comparative analysis of reactivity, synthesis, and applications. Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1-(4-Acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one (Target) 4-acetyl, 3-ethyl, 5-methyl, 2-chloroethanone C₁₁H₁₄ClNO₂ 239.69 g/mol Electrophilic intermediate; synthetic precursor -
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one 4-Cl-phenyl, thiophene, dihydro-pyrrolone C₂₂H₁₇ClN₂OS 392.90 g/mol Synthesized via Pd/Cu-catalyzed cyclization (75% yield); potential bioactivity
4-Acetyl-5-(2-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 4-acetyl, 2-Cl-phenyl, 4-OH-phenyl, hydroxyl C₁₉H₁₅ClNO₄ 364.78 g/mol Fluorescent probe; structural complexity limits yield
1-(2-Amino-5-bromophenyl)-2-chloroethan-1-one 2-amino-5-Br-phenyl, 2-chloroethanone C₈H₇BrClNO 264.51 g/mol Intermediate for enzyme assays (e.g., KRED-mediated reductions)
2-Chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 4-Cl-phenyl, furan, dihydro-pyrazole, chloroacetyl C₁₅H₁₂Cl₂N₂O₂ 323.18 g/mol Antiparasitic/antifungal activity; modular synthesis

Key Findings:

Synthetic Accessibility: The target compound shares synthetic strategies with analogs like 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, which is synthesized via PdCl₂/CuI/Ph₃P-catalyzed cyclization (75% yield) . Similar palladium/copper systems may apply to the target compound for functionalization of the pyrrole core. Chloroacetyl derivatives (e.g., 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one) are often prepared via nucleophilic acyl substitution, suggesting compatibility with the target’s 2-chloroethanone group .

Reactivity and Applications: The 2-chloroethanone group in the target compound is critical for electrophilic reactions, similar to 1-(2-amino-5-bromophenyl)-2-chloroethan-1-one, which undergoes enzymatic reduction by ketoreductases (KREDs) to yield chiral alcohols for drug intermediates . 4-Acetyl-5-(2-chlorophenyl)-3-hydroxy-1-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one demonstrates that acetyl and hydroxyl groups enhance hydrogen bonding, useful in probe design . The target’s acetyl and ethyl/methyl groups may similarly stabilize crystal packing or ligand-receptor interactions.

Structural Modifications and Bioactivity :

  • Substitution at position 3 (ethyl in the target vs. methyl in 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one ) affects steric bulk, influencing regioselectivity in cyclization reactions .
  • Thiophene/furan heterocycles (in analogs ) enhance π-stacking and electronic delocalization compared to the target’s simpler alkyl/acetyl groups, which may limit optoelectronic applications but improve metabolic stability in drug design.

Spectroscopic Data :

  • NMR profiles of analogs (e.g., 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one ) show distinct shifts for protons near electronegative substituents (e.g., δ 7.2–7.8 ppm for aromatic protons) . The target’s ethyl and methyl groups would likely exhibit upfield shifts (δ 1.0–2.5 ppm) in ¹H NMR .

Biological Activity

The compound 1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one is a pyrrole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies concerning this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves a straightforward reaction of pyrrole derivatives with chloroacetyl compounds. The general procedure includes:

  • Reagents : 4-acetyl-3-ethyl-5-methylpyrrole, chloroacetyl chloride, and a base catalyst.
  • Conditions : The reaction is often conducted under reflux conditions in an organic solvent.
  • Purification : The product is purified through recrystallization or chromatography.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that pyrrole derivatives can possess significant antibacterial and antifungal activity. The specific compound has been tested against various microbial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
Microbial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the chloro group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. A study reported a significant reduction in cell viability at concentrations above 20 µM.
  • Anti-inflammatory Effects : Another study explored its anti-inflammatory properties, revealing that it inhibits the production of pro-inflammatory cytokines in macrophages.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of pyrrole derivatives:

  • Structure Activity Relationship (SAR) : Various derivatives have been synthesized to study their effects on biological activity. Modifications to the acetyl group and substitution patterns on the pyrrole ring have shown to influence potency.
Derivative StructureBiological ActivityReference
1-(4-acetyl-3-methylpyrrol)Moderate antibacterial
1-(4-acetyl-5-methylpyrrol)High antifungal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-acetyl-3-ethyl-5-methyl-1H-pyrrol-2-yl)-2-chloroethan-1-one

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